2H-Thiopyran, 4-butyltetrahydro-
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Overview
Description
4-Butyltetrahydro-2H-thiopyran is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide in tetrahydrofuran (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid . Another approach includes the reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl chloride and triethylamine in chloroform to yield the corresponding trimethylsilyl enol ether .
Industrial Production Methods: Industrial production of 4-Butyltetrahydro-2H-thiopyran may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Butyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of thiols or other reduced forms.
Substitution: Substitution reactions can occur at the sulfur atom or the carbon atoms in the ring, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiopyrans.
Scientific Research Applications
4-Butyltetrahydro-2H-thiopyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Tetrahydro-2H-thiopyran: A closely related compound with similar structural features but without the butyl substitution.
Thiophene Derivatives: Compounds containing a five-membered ring with sulfur, which exhibit different chemical properties and applications.
Thioxopyrimidines: Compounds with a sulfur atom in a pyrimidine ring, known for their diverse biological activities.
Uniqueness: 4-Butyltetrahydro-2H-thiopyran is unique due to its specific ring structure and the presence of the butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
66625-24-9 |
---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-butylthiane |
InChI |
InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3 |
InChI Key |
DKPOBDMBFWBVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCSCC1 |
Origin of Product |
United States |
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